Stereospecific Inhibition of Carnitine Acetyltransferase (CAT): (R)-Enantiomer is 5-Fold More Potent than (S)-Enantiomer
In a head-to-head kinetic assay, the (R)-enantiomer of 3-amino-5,5-dimethylhexanoic acid (R-(-)-7) demonstrated a Ki of 1.9 mM against carnitine acetyltransferase (CAT), whereas the (S)-enantiomer (S-(+)-7) exhibited a Ki of 9.2 mM. This represents a 4.8-fold difference in inhibitory potency, confirming that the (R)-configuration is essential for optimal binding to the CAT active site [1]. The racemic mixture (7) yielded an intermediate Ki of 2.5 mM, consistent with its composition [1].
| Evidence Dimension | Inhibitory potency (Ki) against carnitine acetyltransferase (CAT) |
|---|---|
| Target Compound Data | Ki = 1.9 mM (R-(-)-7) |
| Comparator Or Baseline | Ki = 9.2 mM (S-(+)-7); Ki = 2.5 mM (racemic 7); Ki = 4.0 mM (aminocarnitine 3) |
| Quantified Difference | (R)-enantiomer is 4.8-fold more potent than (S)-enantiomer; 1.3-fold more potent than racemate; 2.1-fold more potent than aminocarnitine |
| Conditions | Competitive inhibition assay using purified carnitine acetyltransferase (CAT) from rat liver mitochondria, pH 7.4, 25°C |
Why This Matters
The significant stereospecific difference in potency dictates that procurement of the pure (R)-enantiomer is essential for experiments requiring maximal CAT inhibition, as the (S)-enantiomer or racemic mixtures will yield substantially reduced activity and confound data interpretation.
- [1] Saeed A, McMillin JB, Wolkowicz PE, Brouillette WJ. 3-Amino-5,5-dimethylhexanoic acid. Synthesis, resolution, and effects on carnitine acyltransferases. J Med Chem. 1994;37(20):3247-3251. doi:10.1021/jm00046a008 View Source
